molecular formula C19H17ClF4N2O3 B278081 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine

1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No. B278081
M. Wt: 432.8 g/mol
InChI Key: SZNOXPUCNCYYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential applications in scientific research.

Scientific Research Applications

1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied extensively for its potential applications in scientific research. It has been used as a tool compound to study the role of serotonin receptors in various physiological and pathological conditions. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been used to study the effects of serotonin on the cardiovascular system, gastrointestinal system, and central nervous system.

Mechanism Of Action

1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine exerts its effects by binding to the 5-HT1B and 5-HT2C receptors, which are G-protein-coupled receptors. Activation of these receptors leads to the activation of downstream signaling pathways, which ultimately result in the physiological effects of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine. The exact mechanism of action of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase serotonin release in the brain, which may contribute to its anxiogenic and hallucinogenic effects. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to decrease food intake and increase locomotor activity in animal models, which may be mediated by its effects on the 5-HT2C receptor. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to have cardiovascular effects, such as increasing heart rate and blood pressure, which may be mediated by its effects on the 5-HT1B receptor.

Advantages And Limitations For Lab Experiments

1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has several advantages for use in lab experiments. It is a selective agonist of the 5-HT1B and 5-HT2C receptors, which allows for the specific study of these receptors. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is also relatively stable and easy to synthesize, which makes it a cost-effective tool compound. However, 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has some limitations for use in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine also has some potential side effects, such as nausea and vomiting, which may confound experimental results.

Future Directions

There are several future directions for the study of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine. One direction is to further investigate the mechanism of action of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine and its effects on downstream signaling pathways. Another direction is to study the effects of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine on other physiological systems, such as the immune system and the endocrine system. Additionally, the development of new 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine analogs with improved solubility and selectivity may lead to new applications in scientific research.

Synthesis Methods

The synthesis of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine involves the reaction of 4-chloro-2,3,5,6-tetrafluorophenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.

properties

Product Name

1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine

Molecular Formula

C19H17ClF4N2O3

Molecular Weight

432.8 g/mol

IUPAC Name

[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H17ClF4N2O3/c1-28-11-4-3-10(9-12(11)29-2)19(27)26-7-5-25(6-8-26)18-16(23)14(21)13(20)15(22)17(18)24/h3-4,9H,5-8H2,1-2H3

InChI Key

SZNOXPUCNCYYNS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)OC

Origin of Product

United States

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